1-Amino-1-(4-chlorophenyl)propan-2-OL 1-Amino-1-(4-chlorophenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17469008
InChI: InChI=1S/C9H12ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3
SMILES:
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol

1-Amino-1-(4-chlorophenyl)propan-2-OL

CAS No.:

Cat. No.: VC17469008

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1-(4-chlorophenyl)propan-2-OL -

Specification

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
IUPAC Name 1-amino-1-(4-chlorophenyl)propan-2-ol
Standard InChI InChI=1S/C9H12ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3
Standard InChI Key XBAXSYKCTIVRON-UHFFFAOYSA-N
Canonical SMILES CC(C(C1=CC=C(C=C1)Cl)N)O

Introduction

1-Amino-1-(4-chlorophenyl)propan-2-OL, with the CAS number 547740-43-2, is a specialty chemical compound. It is characterized by its molecular formula C₉H₁₂ClNO, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in its structure . This compound is a chiral molecule, with specific stereoisomers like (1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL being of particular interest due to their potential applications in pharmaceuticals and organic synthesis.

Synthesis Methods

The synthesis of 1-Amino-1-(4-chlorophenyl)propan-2-OL typically involves asymmetric synthesis techniques to achieve the desired stereoisomer. Methods may include the use of chiral catalysts or auxiliaries to control the stereochemistry during the formation of the carbon-nitrogen and carbon-oxygen bonds.

Potential Applications

This compound and its derivatives could be used in the synthesis of pharmaceuticals, particularly those requiring chiral centers. The presence of an amino group and a hydroxyl group provides opportunities for further functionalization, which is valuable in drug design.

Stereochemistry

Research on chiral compounds like 1-Amino-1-(4-chlorophenyl)propan-2-OL often focuses on the development of efficient methods for achieving high enantiomeric purity. This is crucial for applications where the biological activity of the compound is highly dependent on its stereochemistry.

Chemical Reactions

The compound can participate in various organic reactions, such as alkylation, acylation, and condensation reactions, due to its reactive functional groups. These reactions can be used to modify the compound for specific applications.

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